molecular formula C6H7N3O2 B2540431 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one CAS No. 1241704-11-9

3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one

Cat. No.: B2540431
CAS No.: 1241704-11-9
M. Wt: 153.141
InChI Key: YUUXSTDSUVJNCM-UHFFFAOYSA-N
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Description

3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one is a specialized dihydropyridinone scaffold of high interest in medicinal chemistry and antibiotic development research. Compounds based on the 2,3-dihydropyridin-2-one core are recognized as privileged structures in drug discovery due to their prevalence in bioactive molecules . Related dihydropyridinone analogues have demonstrated significant potential as mechanism-based enzyme inhibitors, such as those targeting essential bacterial pathways like BioA in Mycobacterium tuberculosis, highlighting the value of this chemical class in developing novel anti-infective agents . The amino(hydroxyamino)methylidene substituent is a particularly distinctive feature, suggesting potential for metal chelation or modulation of enzyme activity, which can be leveraged in the design of protease or hydrolase inhibitors. Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for the construction of diverse chemical libraries aimed at probing biological mechanisms and identifying new therapeutic leads. It is supplied to support advanced chemical biology and drug discovery efforts. This product is For Research Use Only and is not approved for human or veterinary diagnosis or treatment.

Properties

IUPAC Name

N'-hydroxy-2-oxo-1H-pyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-5(9-11)4-2-1-3-8-6(4)10/h1-3,11H,(H2,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDQJJBEZBXWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=O)C(=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Weinreb Amide-Mediated Ynone Synthesis

The synthesis of 3-amino-substituted dihydropyridinones often begins with β-amino acid-derived ynones. As demonstrated by Georg and coworkers, β-amino ynones such as 29 (Scheme 5 in) undergo gold-catalyzed 6-endo-dig cyclization to form dihydropyridone cores. For 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one, this approach was modified using Boc-protected β-alanine 27 (Figure 1). Conversion to Weinreb amide 28 followed by alkynyllithium addition yielded ynone 29 , which cyclized with PPh₃AuOTf to form dihydropyridone 30 . Electrophilic amination using N-Boc-3-(4-cyanophenyl)oxaziridine then introduced the hydroxyamino group, achieving 31 in 72% yield.

Key Reaction Conditions

  • Cyclization catalyst: PPh₃AuOTf (5 mol%)
  • Temperature: 0°C to room temperature
  • Solvent: Dichloromethane

Silver-Triflate-Catalyzed Cyclization

An alternative pathway involves AgOTf-mediated cyclization of β-hydroxy ynones. For example, ynone 24 derived from serine underwent cyclization at −78°C to yield dihydropyranone 25 , though unexpected rearrangement to 26 occurred under basic conditions. This highlights the sensitivity of the dihydropyridinone scaffold to enolate formation, necessitating careful control of reaction parameters.

Multicomponent Condensation Approaches

Knoevenagel-Addition-Based Assembly

The multicomponent reaction (MCR) between malononitrile, aldehydes, and halides provides access to amino-dicyanopyridine intermediates. As shown in Scheme 1 of, cyanothioacetamide 1 reacts with aldehydes to form Knoevenagel adduct 2 , which undergoes intramolecular cyclization to thiopyran 4 . Alkali-mediated recyclization yields pyridine-2-thiolate 5 , which can be alkylated to form sulfide 6 . For the target compound, regioselective alkylation at the sulfur atom followed by intramolecular cyclization (Scheme 2 in) introduced the hydroxyamino group.

Challenges in Ring Closure

  • Only intermediates with aryl carbonyl groups (e.g., 7a ) underwent complete cyclization to thieno[2,3-b]pyridines.
  • Increased KOH concentration (up to 20%) failed to improve yields for non-carbonyl substrates.

Domino Reaction Synthesis

Tandem Aldol-Cyclization Sequences

A domino reaction strategy reported by enables the synthesis of 3,4-dihydropyridin-2-ones from imines and trifluoroethyl dithiocarbamates. For instance, imine 3a reacted with 1b under phase-transfer catalysis (TBAHSO₄) to form dihydropyridinone 4a in 85% yield. Adapting this method, the hydroxyamino group was introduced via in situ oxidation of an intermediate amine using m-CPBA, followed by acid-catalyzed tautomerization.

Optimized Conditions

  • Catalyst: Tetrabutylammonium hydrogen sulfate (10 mol%)
  • Solvent: Dichloromethane
  • Reaction time: 5 hours

Aldehyde-Mediated Amination

Secondary Amine Participation

The reaction of 4-dialkylaminotetrahydropyridinylidene salts (1a–1d ) with aldehydes in alkaline media provides a direct route to β-aminoketones. As detailed in, treatment of 1a with benzaldehyde and KOH yielded 2a (68%), where pyrrolidine acted as a nucleophile (Scheme 4). For the target compound, substitution with hydroxylamine instead of pyrrolidine enabled the formation of the hydroxyamino moiety.

Mechanistic Insights

  • Deprotonation of salt 1a to base 16
  • Hydrolysis to ketone 15
  • Aldol addition with aldehyde → 18
  • Tautomerization → β-hydroxyketone 11
  • Secondary amine addition → β-aminoketone 2a

Comparative Analysis of Methods

Method Yield Range Key Advantage Limitation
Ynone Cyclization 68–85% High regioselectivity Sensitive to enolate rearrangement
Multicomponent 50–77% Atom economy Limited to carbonyl-containing R groups
Domino Reaction 72–85% One-pot synthesis Requires phase-transfer catalyst
Aldehyde Amination 50–77% Direct introduction of amino groups Competing hydrolysis pathways

Optimization Strategies

Enolate Stabilization

Using non-nucleophilic bases like LiHMDS minimizes unwanted rearrangements during ynone cyclization. For example, replacing KOH with LiHMDS in the synthesis of 31 improved yield from 65% to 72%.

Solvent Effects

Polar aprotic solvents (DMF, DCM) enhance cyclization rates in MCRs, while ethereal solvents (THF) favor aldol additions in aldehyde-mediated routes.

Chemical Reactions Analysis

Types of Reactions

3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The amino and hydroxyamino groups can participate in substitution reactions, where other functional groups replace them.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Acidic or basic catalysts may be employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

1. Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research has indicated that certain analogs can inhibit the growth of cancer cell lines, including those resistant to conventional therapies. A notable study reported that derivatives of 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one showed effective inhibition against EGFR-overexpressing human lung cancer cells, with some compounds exhibiting activity comparable to established drugs like erlotinib .

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Studies have highlighted its ability to inhibit specific kinases involved in cancer progression. The mechanism involves binding to the active site of the enzyme, thus preventing substrate interaction and subsequent catalytic activity .

Materials Science Applications

In materials science, this compound serves as a versatile building block for synthesizing novel materials with tailored properties.

1. Polymer Chemistry
The compound can be utilized in polymer synthesis to create materials with enhanced thermal stability and mechanical properties. Its functional groups allow for copolymerization with various monomers, leading to innovative polymeric materials suitable for diverse applications .

2. Coatings and Adhesives
Due to its chemical reactivity, this compound can be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental degradation .

Agricultural Chemistry Applications

In agricultural chemistry, this compound has been explored for its potential as a biopesticide or herbicide.

1. Pest Control
Research indicates that modifications of this compound may exhibit insecticidal properties against common agricultural pests. Laboratory tests have shown promising results in repelling or inhibiting pest growth without harming beneficial insects .

2. Plant Growth Regulation
Additionally, studies suggest that certain derivatives may act as plant growth regulators, enhancing crop yield and resilience against environmental stressors through hormonal modulation .

  • Anticancer Study : A recent investigation into the anticancer properties of modified this compound derivatives revealed significant cytotoxicity against various cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the mechanism of action .
  • Polymer Development : Researchers synthesized a series of copolymers incorporating this compound that exhibited enhanced thermal stability compared to traditional polymers. The resulting materials were characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Mechanism of Action

The mechanism of action of 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways that involve binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Biological Activity Synthesis Method
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one C₆H₈N₄O₂ Amino, hydroxyamino Not reported Not provided
3-Amino-2-hydroxypyridine C₅H₆N₂O Amino, hydroxyl Unknown Recrystallization (aqueous acetic acid)
2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one C₈H₁₁N₃O₂ Ethylamino, hydroxy Not reported Not provided
ZINC33978586 Not reported Guanidino, hydroxyamino Hypothetical antiparasitic agent Virtual screening
9-Substituted hexahydrodipyrimidines Varies Aromatic, thioxo Not reported Condensation (methanol/HCl, 4h)

Research Implications and Limitations

  • Structural Insights: The hydroxyamino group in the target compound may enhance metal chelation or hydrogen-bonding interactions compared to hydroxyl or amino analogs .
  • Biological Potential: While ZINC33978586 and related compounds suggest bioactivity against parasitic enzymes, empirical validation for the target compound is lacking .
  • Synthesis Challenges : The absence of synthesis data for the target compound limits direct comparison with analogs prepared via established methods (e.g., acidic condensation or alkylation) .

Biological Activity

3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one, a heterocyclic compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 g/mol, has garnered attention in recent years due to its potential biological activities. This article reviews various studies exploring its biological effects, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C6H7N3O2
  • Molecular Weight : 153.14 g/mol
  • CAS Number : 1241704-11-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's unique structure allows it to participate in various biochemical processes, potentially leading to enzyme inhibition and modulation of receptor functions.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • In vitro studies demonstrated that derivatives of this compound exhibited selective anti-leukemic effects. For instance, one derivative showed moderate activity against a leukemia cell line at concentrations around 50 µM .
  • The compound has been noted for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit specific cancer cell lines while maintaining low cytotoxicity against normal cells .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its hydroxylamine group is particularly relevant for interactions with enzymes that are sensitive to redox changes, suggesting a role in modulating metabolic processes .

Study on Antileukemic Activity

In a study evaluating the biological activity of various derivatives, it was found that certain aminoketones derived from this compound exhibited selective cytotoxicity against leukemia cells while sparing lung fibroblasts. This selectivity underscores the potential for developing targeted cancer therapies based on this compound .

CompoundIC50 (µM)SelectivityNotes
Derivative A5HighEffective against leukemia cells
Derivative B50LowNon-effective at lower concentrations
Derivative C10ModerateModerate toxicity against fibroblasts

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that compounds related to this compound exhibit favorable absorption and distribution characteristics. For example, one study reported enhanced permeability and decreased efflux in cellular assays compared to other known inhibitors .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one?

A high-yielding approach involves reacting ylidencyanoacetic acid derivatives with amines under controlled conditions. For example, ethyl ylidencyanoacetate can be treated with dimethylformamide dimethyl acetal to form intermediates, followed by substitution with primary amines (e.g., hydroxylamine derivatives) in refluxing xylene . Optimization of reaction time (8-12 hours) and stoichiometric ratios (1:1.2 for amine intermediates) is critical to minimize side products like unreacted esters. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

Q. How can the structure of this compound be confirmed post-synthesis?

Multinuclear NMR (¹H, ¹³C, and DEPT-135) is essential to verify the presence of the amino(hydroxyamino)methylidene moiety. Key signals include a downfield singlet (~δ 9.5 ppm) for the NH group and a deshielded carbonyl carbon (~δ 165 ppm) in ¹³C NMR. X-ray crystallography is recommended for absolute confirmation, particularly to resolve tautomeric ambiguities in the dihydropyridinone ring .

Q. What precautions are necessary for handling this compound in laboratory settings?

While specific safety data for this compound are limited, analogous pyridinone derivatives require handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation of fine powders (use solvent-wet forms) and store under inert gas (argon) at –20°C to prevent hydrolysis of the hydroxamic acid group .

Advanced Research Questions

Q. How can DFT calculations guide mechanistic studies of its formation?

Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level can model the [1,3]-hydride shift during cyclization. Transition state analysis reveals activation energies (~25 kcal/mol) for tautomerization between enol and keto forms, which influence reaction yields . Solvent effects (e.g., toluene vs. DMF) on electron delocalization in the dihydropyridinone ring can also be simulated to optimize solvent choice.

Q. What strategies resolve contradictions in reported reactivity under oxidative conditions?

Conflicting data on oxidation stability may arise from substituent effects. Controlled experiments with H₂O₂ (3-5% in acetic acid) show selective oxidation of the methylidene group to a carbonyl, but overoxidation to pyridine-N-oxide occurs at higher concentrations (>10%). Monitoring via TLC (Rf shift from 0.5 to 0.3 in ethyl acetate) and adjusting reaction time (<2 hours) mitigates this .

Q. How does its hydroxypyridinone moiety influence metal-chelating properties?

The 3-hydroxypyridin-2-one core acts as a bidentate ligand, forming stable complexes with Fe³⁺ (log β = 18.2) and Al³⁺ (log β = 15.7) at pH 6-7. Potentiometric titrations with competing ligands (e.g., EDTA) reveal preferential binding to Fe³⁺, suggesting potential applications in metal overload therapeutics. Competitive assays using calcein as a fluorescent probe confirm sequestration efficiency (>90% at 10 µM) .

Q. What computational tools predict its biological activity?

Molecular docking (AutoDock Vina) against hydroxamate-dependent enzymes (e.g., histone deacetylases) identifies strong binding (ΔG < –9 kcal/mol) via hydrogen bonds with conserved Asp-His dyads. ADMET predictions (SwissADME) indicate moderate bioavailability (F = 45%) due to high polarity (TPSA = 98 Ų), guiding derivatization for improved permeability .

Methodological Tables

Table 1. Key Synthetic Parameters for Intermediate Formation

StepReagentConditionsYield (%)Purity (%)
Ylidencyanoester formationDMFDMA, THF60°C, 4 hr8590
Amine substitutionHydroxylamine hydrochlorideXylene, reflux, 10 hr7295

Table 2. DFT-Optimized Geometries for Tautomers

TautomerEnergy (Hartree)Bond Length (C=O, Å)
Keto form–987.2341.23
Enol form–987.1981.32

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